molecular formula C13H24F2N2O2 B13705118 tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate

Cat. No.: B13705118
M. Wt: 278.34 g/mol
InChI Key: RPOGQUNLMHSMNI-UHFFFAOYSA-N
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Description

The compound identified as “MFCD23650449” is a chemical entity with a unique molecular structure It is utilized in various scientific research fields due to its distinctive properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD23650449” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD23650449” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD23650449” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

The reactions involving “MFCD23650449” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different chemical properties.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD23650449” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which “MFCD23650449” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, altering their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and processes.

Properties

Molecular Formula

C13H24F2N2O2

Molecular Weight

278.34 g/mol

IUPAC Name

tert-butyl N-[3-(2,2-difluoroethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)17-10-6-4-5-9(7-10)16-8-11(14)15/h9-11,16H,4-8H2,1-3H3,(H,17,18)

InChI Key

RPOGQUNLMHSMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NCC(F)F

Origin of Product

United States

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